N-methyl-N-({[1-(5-methyl-1,3-thiazol-2-yl)ethyl]carbamoyl}methyl)prop-2-enamide
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Overview
Description
N-methyl-N-({[1-(5-methyl-1,3-thiazol-2-yl)ethyl]carbamoyl}methyl)prop-2-enamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a thiazole ring, a carbamoyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-({[1-(5-methyl-1,3-thiazol-2-yl)ethyl]carbamoyl}methyl)prop-2-enamide can be achieved through a multi-step process involving the following key steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the thiazole derivative with an isocyanate or carbamoyl chloride in the presence of a base.
Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate compound with acryloyl chloride or a similar reagent to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-({[1-(5-methyl-1,3-thiazol-2-yl)ethyl]carbamoyl}methyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or halides to form substituted products.
Common Reagents and Conditions
- **Substitution
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Properties
IUPAC Name |
N-methyl-N-[2-[1-(5-methyl-1,3-thiazol-2-yl)ethylamino]-2-oxoethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-5-11(17)15(4)7-10(16)14-9(3)12-13-6-8(2)18-12/h5-6,9H,1,7H2,2-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXPPBJKQLJTPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(C)NC(=O)CN(C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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